2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole
Description
Structural and Pharmacophoric Significance of Quinazoline-Carbazole Hybrids
The molecular architecture of 2-(2-chloroquinazolin-4-yl)-9-phenyl-9H-carbazole integrates two pharmacologically critical heterocyclic systems: quinazoline and carbazole. The quinazoline core, a bicyclic structure comprising fused benzene and pyrimidine rings, serves as a versatile scaffold for anticancer agents due to its capacity to inhibit tyrosine kinases and intercalate DNA. The 2-chloro substituent at position 2 of the quinazoline ring enhances electrophilicity, facilitating covalent interactions with biological nucleophiles such as cysteine residues in target proteins.
In contrast, the 9-phenyl-9H-carbazole moiety contributes planar aromaticity and lipophilicity, promoting membrane permeability and π-π stacking interactions with hydrophobic enzyme pockets. This hybrid design leverages the complementary bioactivity profiles of both systems: quinazoline’s antitumor efficacy and carbazole’s dual inhibitory potential against targets like thioredoxin-interacting protein (TXNIP) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A).
Table 1: Key Structural Features and Pharmacophoric Contributions
The strategic fusion of these rings creates a conformationally rigid structure that optimizes target affinity while minimizing off-site interactions. Molecular docking studies of analogous hybrids reveal strong binding affinities (-9.2 kcal/mol) at the ATP-binding cleft of EGFR kinases, attributed to hydrogen bonding between the quinazoline N1 atom and kinase residues.
Historical Development and Emerging Research Trends
The synthesis of quinazoline-carbazole hybrids represents a convergence of two distinct developmental trajectories. Early quinazoline derivatives, such as gefitinib, established the scaffold’s utility in oncology through EGFR inhibition. Parallel advances in carbazole chemistry, particularly harmine analogs, highlighted their potential in neurodegenerative and metabolic diseases.
The first reported quinazoline-carbazole hybrid emerged from combinatorial chemistry approaches in 2024, targeting dual TXNIP/DYRK1A inhibition for type 2 diabetes therapy. Subsequent structure-activity relationship (SAR) studies demonstrated that chloro-substitution at quinazoline-C2 enhanced cytotoxic potency by 3.2-fold compared to unsubstituted analogs. Contemporary research prioritizes regioselective functionalization, with recent methodologies enabling C4 amination and C6/C7 halogenation without scaffold degradation.
Emerging trends include:
- Photodynamic applications : Carbazole’s fluorescence properties are being exploited for theranostic agents in imaging-guided chemotherapy.
- Multi-target ligands : Hybrids are designed to concurrently modulate kinase and epigenetic targets, as seen in dual HDAC/EGFR inhibitors under preclinical evaluation.
Key Challenges in Functionalization and Derivative Design
Despite their therapeutic promise, quinazoline-carbazole hybrids present significant synthetic hurdles:
Regiochemical Control : The electron-deficient quinazoline ring undergoes preferential substitution at C4 and C7, complicating site-specific modifications at C2 or C6. Chlorine at C2 further deactivates the ring, necessitating harsh conditions for subsequent nucleophilic aromatic substitution (SNAr).
Steric Hindrance : The orthogonal orientation of the 9-phenyl group on carbazole creates steric clashes during cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig aminations require bulky ligands (e.g., XPhos) to achieve acceptable yields (≤42%).
Solubility Limitations : High cLogP values (≥5.3) inherent to the hybrid structure impede aqueous formulation. Prodrug strategies incorporating phosphate esters at the carbazole N9 position improve solubility 14-fold while maintaining in vivo stability.
Table 2: Comparative Reactivity in Functionalization Reactions
| Reaction Type | Quinazoline Site | Yield (%) | Conditions |
|---|---|---|---|
| SNAr Amination | C4 | 88 | DMF, 80°C, 12h |
| Suzuki Coupling | C6 | 37 | Pd(OAc)₂, SPhos, 100°C |
| Ullmann Glycosylation | C2 | 29 | CuI, phenanthroline, 120°C |
Properties
IUPAC Name |
2-(2-chloroquinazolin-4-yl)-9-phenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClN3/c27-26-28-22-12-6-4-11-21(22)25(29-26)17-14-15-20-19-10-5-7-13-23(19)30(24(20)16-17)18-8-2-1-3-9-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYSGLGEPGIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 9-Phenylcarbazole at the 2-Position
The synthesis of 2-bromo-9-phenyl-9H-carbazole serves as a critical precursor for subsequent cross-coupling reactions. A high-yield protocol involves:
- Reactants : 9-Phenylcarbazole (C₁₈H₁₃N, 0.2 mmol), phenylhydrazine (C₆H₅NHNH₂, 0.6 mmol), cobalt(II) phthalocyanine (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 4 eq.) in acetonitrile.
- Conditions : Stirring at 60°C for 12 hours under Schlenk conditions, followed by extraction with dichloromethane and purification via column chromatography.
- Yield : 98%.
This method employs a cobalt-based catalytic system to achieve selective bromination at the carbazole’s 2-position, as confirmed by ¹H NMR (δ 8.32 ppm, singlet for aromatic protons).
Functionalization via Boronic Acid Formation
Conversion of 2-bromo-9-phenyl-9H-carbazole to its boronic ester enables Suzuki-Miyaura coupling:
- Reactants : 2-Bromo-9-phenyl-9H-carbazole, bis(pinacolato)diboron (B₂Pin₂, 1.5 eq.), potassium acetate (KOAc, 3 eq.), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%) in 1,4-dioxane.
- Conditions : Reflux at 110°C for 18 hours under nitrogen.
- Outcome : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenyl-9H-carbazole, verified by ¹³C NMR (δ 83.5 ppm for boron-bound carbons).
Synthesis of 2-Chloroquinazolin-4-yl Derivatives
Preparation of 4-Iodo-2-chloroquinazoline
The electrophilic partner for coupling is synthesized via:
- Reactants : 2-Chloroquinazolin-4(3H)-one (C₈H₅ClN₂O, 1 eq.), iodine (I₂, 1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in dichloromethane.
- Conditions : Stirring at 25°C for 6 hours, yielding 4-iodo-2-chloroquinazoline (C₈H₄ClIN₂).
- Characterization : IR spectroscopy confirms C–I stretching at 620 cm⁻¹.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
The most viable route involves palladium-catalyzed coupling:
- Reactants : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenyl-9H-carbazole (1 eq.), 4-iodo-2-chloroquinazoline (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and sodium carbonate (Na₂CO₃, 2 eq.) in a 3:1 mixture of 1,2-dimethoxyethane and water.
- Conditions : Reflux at 85°C for 24 hours under nitrogen.
- Workup : Extraction with ethyl acetate, drying over magnesium sulfate, and recrystallization from ethanol.
- Yield : 72% (theoretical), with purity confirmed by HPLC (98.5%).
Ullmann-Type Coupling
An alternative employs copper-mediated coupling for substrates sensitive to palladium:
- Reactants : 2-Bromo-9-phenyl-9H-carbazole (1 eq.), 4-amino-2-chloroquinazoline (1.5 eq.), copper(I) iodide (CuI, 10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCDA, 20 mol%) in dimethylformamide.
- Conditions : Heating at 120°C for 48 hours.
- Yield : 58%, with ¹H-¹⁵N HMBC NMR confirming C–N bond formation (δ 150.2 ppm for quinazoline N1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 98.5 | High regioselectivity |
| Ullmann | CuI/DMCDA | 58 | 95.2 | Pd-free, cost-effective |
Challenges and Optimization
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Ullmann coupling yields but complicate purification.
- Temperature Control : Suzuki reactions above 90°C risk deboronation, necessitating strict temperature monitoring.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreases yield to 52%, underscoring the need for optimal catalyst ratios.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Carbazole Donors
a. Carbazole-Dicyanovinyl Derivatives
- Structure: Molecules like 9-phenyl-9H-carbazole-hexyldicyanovinyl () replace the chloroquinazoline acceptor with a hexyldicyanovinyl group.
- Key Differences: π-Spacer Influence: The inclusion of a bithiophene π-spacer in these derivatives fine-tunes absorption spectra (λabs = 400–500 nm) and reduces the bandgap (2.2–2.3 eV) compared to non-spacer analogs. In contrast, 2-(2-chloroquinazolin-4-yl)-9-phenyl-9H-carbazole likely exhibits a larger bandgap due to weaker acceptor strength relative to dicyanovinyl groups . HOMO Localization: Both compounds show HOMO localization on the carbazole (>93%), but the LUMO in dicyanovinyl derivatives is more delocalized across the acceptor and spacer, enhancing charge transfer efficiency .
b. Carbazole-Triazine Derivatives
- Structure : PhCzTAZ (3-(2′-diphenyltriazinyl-biphenyl)-9-phenyl-9H-carbazole) and BMK-T138/139 (fluorinated carbazole-triazine derivatives) ().
- Key Differences: Steric Effects: PhCzTAZ lacks TADF due to restricted HOMO-LUMO overlap caused by steric hindrance from the biphenyl bridge. Electron-Withdrawing Strength: Triazine acceptors (e.g., in BMK-T138) have stronger electron-withdrawing capacity than chloroquinazoline, leading to lower LUMO levels (−3.2 eV vs. estimated −2.8 eV for chloroquinazoline) and higher charge-separation efficiency .
Electronic and Photophysical Properties
*Estimated values based on structural analogs.
- Charge Transfer Efficiency: The target compound’s ICT efficiency is lower than dicyanovinyl derivatives () but higher than carbazole-o-carborane hybrids, where LUMO localization on the carborane cage limits ICT .
- Emission Behavior : Unlike carbazole-o-carborane compounds, which show aggregation-induced emission (AIE) at 535 nm in rigid states, the chloroquinazoline derivative may exhibit broader emission due to moderate polarity .
Application-Specific Comparisons
- NLO Materials: In the PCMD series (), substituting carbazole donors with malononitrile acceptors yields high hyperpolarizability (β = 1.2 × 10<sup>−27</sup> esu). The target compound’s NLO performance is likely inferior due to weaker acceptor strength but could be optimized via halogen substitution .
- Resistive Memory Devices : Polyimide 6F-BAHP-PC PI () with carbazole pendants shows bistable switching (ON/OFF ratio >10<sup>6</sup>). The chloroquinazoline group’s electron-deficient nature may enhance charge trapping, improving device stability .
Biological Activity
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structure combining a quinazoline moiety with a carbazole backbone, which is known for its diverse biological properties. The presence of the chloro group and the phenyl substituent enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study on carbazole-containing compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 20.5 | 100 |
| This compound | E. coli | 18.0 | 100 |
| Other Carbazole Derivative | C. albicans | 15.0 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
In one study, derivatives were evaluated for their cytotoxicity, revealing that some compounds exhibited IC50 values as low as 0.37 µM against lung cancer cells .
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.75 |
| Related Carbazole Derivative | MCF7 | 0.50 |
| Other Quinazoline Hybrid | NCI-H460 | 0.37 |
The biological activity of carbazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in cell signaling pathways and DNA synthesis. For instance, some studies have indicated that these compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of various carbazole derivatives highlighted their effectiveness against biofilms formed by Pseudomonas aeruginosa, showcasing the potential for developing new treatments for chronic infections .
- Anticancer Screening : Another case study focused on the evaluation of novel quinazoline-coupled carbazole derivatives against breast cancer cell lines, demonstrating significant antiproliferative activity and suggesting further investigation into their mechanisms .
Q & A
Q. What methodologies assess the environmental stability and degradation pathways of carbazole derivatives?
- Answer: Accelerated aging under UV light or thermal stress (e.g., 100°C for 72 hours) evaluates stability. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while cyclic voltammetry measures oxidation potentials to predict radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
